molecular formula C16H13N3O3 B7885516 [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid

[1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid

Cat. No.: B7885516
M. Wt: 295.29 g/mol
InChI Key: ANRYYRUGRSQQGR-UHFFFAOYSA-N
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Description

[1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a pyridin-2-ylethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the pyridin-2-ylethynyl group through a Sonogashira coupling reaction. The final step involves the acylation of the resulting intermediate to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Sonogashira coupling and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrrolo[1,2-a]pyrazine core.

    Substitution: The pyridin-2-ylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper, along with suitable ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]propionic acid
  • [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]butyric acid

Uniqueness

The uniqueness of [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-oxo-7-(2-pyridin-2-ylethynyl)-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(21)8-13-9-18-16(22)14-7-11(10-19(13)14)4-5-12-3-1-2-6-17-12/h1-3,6-7,10,13H,8-9H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRYYRUGRSQQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C=C(C=C2C(=O)N1)C#CC3=CC=CC=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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